PNMT Activity: Weak Inhibition Establishes Baseline Selectivity Versus Potent PNMT Inhibitors
In a radiochemical assay using bovine phenylethanolamine N-methyltransferase (PNMT), (4-methyl-2-phenoxyphenyl)methanamine exhibited a Ki of 1.11×10⁶ nM (1.11 mM), indicating extremely weak binding to this epinephrine-biosynthetic enzyme [1]. In contrast, potent PNMT inhibitors such as PNMT-IN-1 display Ki values of 1.2 nM [2]. This 9.25×10⁵‑fold difference confirms that this compound is not a PNMT liability, making it suitable for research programs requiring low PNMT interference.
| Evidence Dimension | In vitro PNMT inhibition (Ki) |
|---|---|
| Target Compound Data | 1.11×10⁶ nM (1.11 mM) |
| Comparator Or Baseline | PNMT-IN-1 (potent PNMT inhibitor): Ki = 1.2 nM |
| Quantified Difference | 9.25×10⁵‑fold weaker binding |
| Conditions | Bovine PNMT radiochemical assay (BindingDB) |
Why This Matters
This quantitative selectivity data informs procurement decisions by establishing the compound's suitability for assays where PNMT activity would otherwise confound results, differentiating it from promiscuous PPMA analogs.
- [1] BindingDB. Entry for BDBM50367284 (CHEMBL291584). (4-Methyl-2-phenoxyphenyl)methanamine PNMT Ki data. Accessed April 2026. View Source
- [2] PeptideDB. PNMT-IN-1 Product Database. Ki = 1.2 nM. Accessed April 2026. View Source
